Cas no 2513-25-9 (2h-1-benzopyran, 2,2-dimethyl-)
2h-1-benzopyran, 2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2h-1-benzopyran, 2,2-dimethyl-
- 2,2-dimethylchromene
- 2,2-Dimethylbenzopyran
- Q27283291
- M07GJA13Z5
- MFCD17019353
- UNII-M07GJA13Z5
- AI3-07610
- FC 1
- 2513-25-9
- 2,2-Dimethyl-2H-chromene #
- DTXSID70179813
- SCHEMBL1748567
- 2,2-DIMETHYL-3-CHROMENE
- D78717
- 1,2-BENZOPYRAN, 2,2-DIMETHYL-
- 2,2-Dimethyl-2H-1-benzopyran
- 2,2-Dimethyl-2H-chromene
- AKOS016344863
-
- Inchi: 1S/C11H12O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3
- InChI Key: SAXKWTPDZMBKSQ-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C=CC1(C)C
Computed Properties
- Exact Mass: 160.08886
- Monoisotopic Mass: 160.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 0.9640 (rough estimate)
- Boiling Point: 246.12°C (rough estimate)
- Flash Point: 86.6°C
- Refractive Index: 1.5400 (estimate)
- PSA: 9.23
2h-1-benzopyran, 2,2-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1076116-250mg |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 250mg |
$715 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1076116-1g |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 1g |
$1035 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1076116-5g |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 5g |
$2155 | 2022-11-01 | |
| 1PlusChem | 1P002R1J-250mg |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 250mg |
$417.00 | 2024-05-20 | |
| 1PlusChem | 1P002R1J-1g |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 1g |
$655.00 | 2024-05-20 | |
| 1PlusChem | 1P002R1J-5g |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 5g |
$1382.00 | 2024-05-20 | |
| A2B Chem LLC | AB27559-250mg |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 250mg |
$368.00 | 2024-04-20 | |
| A2B Chem LLC | AB27559-1g |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 1g |
$565.00 | 2024-04-20 | |
| A2B Chem LLC | AB27559-5g |
2H-1-Benzopyran, 2,2-dimethyl- |
2513-25-9 | 95% | 5g |
$1201.00 | 2024-04-20 | |
| abcr | AB575274-250mg |
2,2-Dimethyl-2H-chromene; . |
2513-25-9 | 250mg |
€597.40 | 2024-08-02 |
2h-1-benzopyran, 2,2-dimethyl- Suppliers
2h-1-benzopyran, 2,2-dimethyl- Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2h-1-benzopyran, 2,2-dimethyl-
Introduction to 2H-1-Benzopyran, 2,2-dimethyl- (CAS No. 2513-25-9)
2H-1-Benzopyran, 2,2-dimethyl- is a heterocyclic organic compound with significant applications in pharmaceutical research and chemical synthesis. Its molecular structure, characterized by a fused benzene and pyran ring system with two methyl substituents at the 2-position, makes it a versatile scaffold for developing bioactive molecules. This compound has garnered attention in recent years due to its potential in drug discovery and material science.
The CAS No. 2513-25-9 uniquely identifies this compound in scientific literature and industrial applications. As a derivative of benzopyran, it exhibits unique electronic and steric properties that make it valuable for designing novel chemical entities. The presence of the two methyl groups enhances its stability and reactivity, enabling diverse functionalization strategies.
In the realm of pharmaceutical chemistry, 2H-1-Benzopyran, 2,2-dimethyl- has been explored as a precursor for various therapeutic agents. Its benzopyran core is a common motif in natural products and synthetic drugs, known for its ability to interact with biological targets such as enzymes and receptors. Recent studies have highlighted its role in developing compounds with anti-inflammatory, antimicrobial, and anticancer properties.
One of the most compelling aspects of this compound is its adaptability in medicinal chemistry. Researchers have leveraged its structural framework to create analogs with enhanced pharmacological profiles. For instance, modifications at the 3-position of the benzene ring have led to derivatives with improved binding affinity to specific biological targets. This flexibility underscores the importance of 2H-1-Benzopyran, 2,2-dimethyl- as a building block in drug development.
The synthesis of 2H-1-Benzopyran, 2,2-dimethyl- typically involves multi-step organic reactions, including cyclization and alkylation processes. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can access high-quality material for their studies. These advancements reflect the growing interest in this compound within the chemical community.
Recent breakthroughs in computational chemistry have further propelled the study of 2H-1-Benzopyran, 2,2-dimethyl-. Molecular modeling techniques allow researchers to predict its interactions with biological systems with remarkable accuracy. This has enabled the rational design of derivatives with tailored properties, accelerating the drug discovery process.
The material science applications of CAS No. 2513-25-9 are also noteworthy. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells due to its ability to absorb and emit light efficiently.
In conclusion, 2H-1-Benzopyran, 2,2-dimethyl- represents a fascinating compound with broad utility across multiple scientific disciplines. Its role in pharmaceutical research and material science continues to evolve, driven by ongoing investigations into its structure-property relationships. As new synthetic and analytical techniques emerge, the potential applications of this molecule are likely to expand further.
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